Lower Lipophilicity (logP) Relative to the 2,6-Dimethylpyrimidine Analog Drives Superior Aqueous Solubility
The target compound exhibits a logP of 1.89 versus 2.28 for the 2,6-dimethylpyrimidine-4-yl analog (Compound D306-0068), a difference of ΔlogP = –0.39 . Its predicted log of aqueous solubility (logSw) is –2.56 compared to –2.89 for the comparator, indicating roughly 2-fold higher calculated solubility . The lower lipophilicity is attributable to the electron-withdrawing and hydrogen-bond-donating 4-hydroxy substituent.
| Evidence Dimension | Calculated partition coefficient (logP) and aqueous solubility (logSw) |
|---|---|
| Target Compound Data | logP = 1.8949, logSw = –2.5597 |
| Comparator Or Baseline | 2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]-N-phenylacetamide: logP = 2.2752, logSw = –2.8936 |
| Quantified Difference | ΔlogP = –0.3803 (target more hydrophilic); ΔlogSw = +0.3339 (higher predicted solubility) |
| Conditions | Computed values (ALOGPS-like method) reported by ChemDiv for both compounds under standard conditions |
Why This Matters
Higher predicted aqueous solubility reduces the risk of compound precipitation in biochemical or cell-based assays and simplifies formulation for in vivo studies, making the target compound a more robust choice for aqueous screening cascades.
